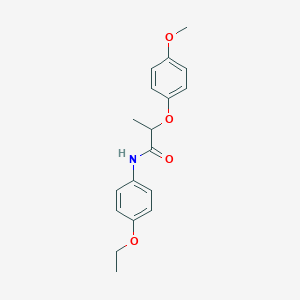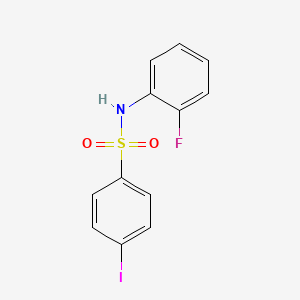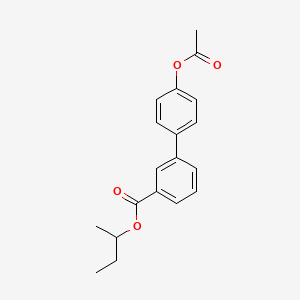
3-(1-azepanylsulfonyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-azepanylsulfonyl)-N-methylbenzamide, commonly known as AZA, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. AZA belongs to the class of sulfonamide-containing compounds and has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemical research.
作用机制
The mechanism of action of AZA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. AZA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH balance in the body. Additionally, AZA has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
AZA has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that AZA can induce apoptosis, or programmed cell death, in cancer cells. Additionally, AZA has been shown to inhibit the growth of bacteria, making it a potential antibacterial agent. AZA has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using AZA in lab experiments is its diverse biological activities. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery. However, one of the limitations of using AZA in lab experiments is its potential toxicity. Studies have shown that AZA can be toxic to certain cells at high concentrations, making it important to use caution when working with this compound.
未来方向
There are several potential future directions for the study of AZA. One of the most promising directions is the development of AZA-based drugs for the treatment of various diseases. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of AZA and its potential toxicity, which could lead to the development of safer and more effective drugs in the future.
Conclusion:
In conclusion, 3-(1-azepanylsulfonyl)-N-methylbenzamide, or AZA, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. AZA has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemical research. While further studies are needed to fully understand the mechanism of action of AZA and its potential toxicity, it is clear that this compound has significant potential for the development of new drugs and therapies in the future.
合成方法
AZA can be synthesized through a multistep process involving the reaction of N-methylbenzamide with 1-azepanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure AZA.
科学研究应用
AZA has been widely studied for its potential use in various fields of scientific research. One of the most significant applications of AZA is in the field of medicinal chemistry, where it has been studied for its potential use as a therapeutic agent for various diseases. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery.
属性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15-14(17)12-7-6-8-13(11-12)20(18,19)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFXRMIHERJARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)

![4-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B4899709.png)
![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![3-(benzyloxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B4899766.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)
